molecular formula C22H28O8 B13394903 3-Furanmethanol, tetrahydro-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-, [2S-(2alpha,3beta,4beta)]-

3-Furanmethanol, tetrahydro-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-, [2S-(2alpha,3beta,4beta)]-

Cat. No.: B13394903
M. Wt: 420.5 g/mol
InChI Key: HBBWYJVDBFYNOP-UHFFFAOYSA-N
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Description

(+)-5,5’-Dimethoxylariciresinol is a naturally occurring lignan, a type of phenolic compound found in various plants Lignans are known for their antioxidant properties and potential health benefits

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-5,5’-Dimethoxylariciresinol typically involves the use of specific reagents and conditions to achieve the desired product. One common method involves the oxidative coupling of coniferyl alcohol derivatives. This reaction is often catalyzed by enzymes such as laccases or peroxidases, which facilitate the formation of the lignan structure.

Industrial Production Methods

Industrial production of (+)-5,5’-Dimethoxylariciresinol may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the compound. These methods can be more sustainable and cost-effective compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(+)-5,5’-Dimethoxylariciresinol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxidized products.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, leading to the formation of reduced lignan derivatives.

    Substitution: In substitution reactions, one functional group in the molecule is replaced by another, which can lead to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated lignan derivatives.

Scientific Research Applications

(+)-5,5’-Dimethoxylariciresinol has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study lignan biosynthesis and the mechanisms of lignan formation.

    Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.

    Medicine: Research has explored its potential anti-cancer, anti-inflammatory, and cardiovascular protective effects.

    Industry: It is used in the development of natural antioxidants and preservatives for food and cosmetic products.

Mechanism of Action

The mechanism of action of (+)-5,5’-Dimethoxylariciresinol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Enzyme Inhibition: It may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

    Gene Expression Modulation: (+)-5,5’-Dimethoxylariciresinol can influence the expression of genes related to cell proliferation and apoptosis, which is relevant to its potential anti-cancer properties.

Comparison with Similar Compounds

(+)-5,5’-Dimethoxylariciresinol can be compared with other lignans such as:

    Secoisolariciresinol: Another lignan with similar antioxidant properties but different structural features.

    Matairesinol: Known for its potential anti-cancer effects, it differs in its specific molecular interactions and pathways.

    Pinoresinol: Shares some biological activities with (+)-5,5’-Dimethoxylariciresinol but has a distinct chemical structure.

The uniqueness of (+)-5,5’-Dimethoxylariciresinol lies in its specific combination of antioxidant, anti-inflammatory, and potential anti-cancer properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-[[5-(4-hydroxy-3,5-dimethoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O8/c1-26-16-6-12(7-17(27-2)20(16)24)5-14-11-30-22(15(14)10-23)13-8-18(28-3)21(25)19(9-13)29-4/h6-9,14-15,22-25H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBWYJVDBFYNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC2COC(C2CO)C3=CC(=C(C(=C3)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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